2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid
Description
2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid is a substituted butyric acid derivative featuring a 3-methoxyphenyl ketone group and a geminal dimethyl moiety at the β-carbon.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,12(15)16)8-11(14)9-5-4-6-10(7-9)17-3/h4-7H,8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTLYJVRGLYRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC(=CC=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645346 | |
| Record name | 4-(3-Methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-61-5 | |
| Record name | 3-Methoxy-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid can be achieved through several synthetic routes. One common method involves the acylation of Meldrum’s acid with methyl 5-chloro-5-oxovalerate, followed by treatment with methanol to yield a β-keto ester. This β-keto ester is then reacted with resorcinol under acidic conditions and hydrolyzed by lithium hydroxide to produce the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The compound’s ketone and methoxy groups play a crucial role in its reactivity and interactions with enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 4-aryl-4-oxobutyric acids, which vary in aryl substituents and alkyl branching. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Geminal dimethyl groups reduce conformational flexibility, improving thermal stability and crystallinity, as seen in analogs like 4-(4-methylphenyl) derivative .
Physicochemical Properties: Molecular weights range from 206–234 g/mol, with polar substituents (e.g., methoxy, fluorine) increasing water solubility. The 3-fluoro-4-methoxy analog’s purity (97%) suggests high synthetic yield .
Applications :
- Pharmaceutical Intermediates : The 4-butylphenyl analog (CAS 4335-77-7) is used in antihypertensive agents (e.g., Esfar) .
- Crystallography : Fluorinated derivatives (e.g., CAS 898766-70-6) are analyzed using tools like SHELX and Mercury for structural elucidation .
Safety and Handling :
- Analogs with methoxy groups (e.g., 4-(3,4-dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid) are classified under GHS07 (eye irritation) and GHS09 (aquatic toxicity), necessitating precautions in handling .
Biological Activity
2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid is an organic compound that has garnered attention for its potential biological activities. This compound features a ketone and methoxy group, which contribute to its reactivity and interactions with biological targets. Research into its pharmacological properties suggests applications in anti-inflammatory and anticancer therapies.
- Molecular Formula : CHO
- Molecular Weight : 218.24 g/mol
- CAS Number : 898766-61-5
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects. The ketone and methoxy groups play a crucial role in these interactions, enhancing the compound's ability to inhibit or activate target proteins involved in inflammation and cancer progression.
Anti-inflammatory Effects
Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Anticancer Potential
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways. This property makes it a candidate for further development as a chemotherapeutic agent.
Case Studies
- Study on Anti-inflammatory Activity :
- In a controlled experiment, the compound was administered to mice with induced paw edema. Results showed a significant reduction in swelling compared to the control group, indicating its potential as an anti-inflammatory agent.
- Anticancer Activity Assessment :
- A study examining the effects on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer therapeutic.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | CHO | Anti-inflammatory, Anticancer |
| Ethyl 2,2-dimethyl-4-(3-methoxyphenyl)-4-oxobutyrate | CHO | Analgesic properties |
| 2,2-Dimethyl-4-(3-ethoxyphenyl)-4-oxobutyric acid | CHO | Potentially different reactivity patterns |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,2-dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves a condensation reaction between 3-methoxybenzaldehyde and isobutyric acid derivatives, followed by oxidation. Catalysts like p-toluenesulfonic acid are critical for efficient intermediate formation. Oxidation agents (e.g., KMnO₄ or CrO₃) must be carefully selected to avoid over-oxidation.
- Key Variables : Temperature (80–120°C), solvent polarity (e.g., toluene vs. DMF), and catalyst loading (1–5 mol%) significantly impact yield. Purification via recrystallization or column chromatography is recommended .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- NMR Analysis :
- ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and dimethyl groups (δ 1.2–1.4 ppm).
- ¹³C NMR : Carbonyl carbons (δ 190–210 ppm), carboxylic acid (δ 170–175 ppm), and methoxy carbon (δ 55–60 ppm).
Q. What are the primary chemical reactions of this compound, and how do substituents influence reactivity?
- Reactivity Profile :
| Reaction Type | Products | Key Considerations |
|---|---|---|
| Reduction | Alcohol derivatives (e.g., 4-hydroxybutyric acid) | Use NaBH₄ or LiAlH₄; steric hindrance from dimethyl groups may slow kinetics . |
| Substitution | Fluorinated/chlorinated analogs | Electrophilic aromatic substitution at the 3-methoxyphenyl ring requires directing group analysis . |
- The methoxy group enhances electron density, favoring electrophilic substitutions at specific positions .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
- SHELX Refinement : Use single-crystal X-ray diffraction with SHELXL for high-resolution refinement. The dimethyl groups and methoxyphenyl orientation can be validated via torsional angles and Hirshfeld surfaces. Discrepancies in bond lengths (e.g., C=O vs. C-O) may arise from polymorphism or solvent effects .
- Case Study : Analogous compounds (e.g., 3-fluorophenyl derivatives) show <0.05 Å variance in carbonyl bond lengths due to crystal packing .
Q. What strategies address contradictory bioactivity data in enzyme inhibition studies?
- Data Reconciliation :
- Compare IC₅₀ values under standardized conditions (pH, temperature).
- Use molecular docking (AutoDock Vina) to validate binding modes with targets like CtBP (IC₅₀ ~0.1–0.2 µM for chloro analogs).
- Metabolite Interference : Check for ester hydrolysis byproducts (e.g., ethyl ester derivatives) that may skew results .
- Example : Chloro derivatives exhibit stronger CtBP inhibition than methoxy analogs due to electronegativity differences .
Q. How do substituent effects (e.g., methoxy vs. thienyl) alter material science applications?
- Electronic Properties :
- Methoxy Group : Enhances solubility in polar solvents (logP reduction by ~0.5 units).
- Thienyl Analog : Increases π-conjugation (UV-Vis λₘₐₐ 10–20 nm redshift) for optoelectronic applications .
- Thermal Stability : TGA data shows methoxy derivatives decompose at 200–250°C, while thienyl analogs stabilize up to 300°C .
Q. What computational methods predict metabolic pathways and toxicity profiles?
- In Silico Tools :
- SwissADME : Predicts CYP450 metabolism (primary oxidation at the methoxy group).
- ProTox-II : Estimates hepatotoxicity (prob >0.7) due to reactive quinone metabolites.
- Validation : Cross-reference with in vitro microsomal assays (e.g., rat liver S9 fractions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
